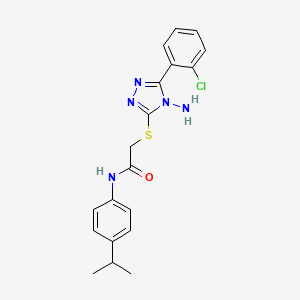
2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and cross-coupling reactions. Its unique structure allows it to act as a versatile reagent in the formation of carbon-carbon and carbon-heteroatom bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-diethoxyprop-1-yne with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid derivative, followed by the introduction of the diethoxyprop-1-yne moiety. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to ensure high yield and purity.
化学反応の分析
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid to its corresponding borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boranes: Resulting from reduction reactions.
Substituted Derivatives: Various functional groups can be introduced through substitution reactions.
科学的研究の応用
Chemistry: In organic chemistry, this compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in bioconjugation studies.
Medicine: In medicinal chemistry, 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the design and synthesis of drug candidates. Its versatility in forming diverse chemical structures allows for the creation of novel compounds with potential therapeutic applications.
Industry: The compound is utilized in the chemical industry for the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism by which this compound exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The boronic acid group can form reversible covalent bonds with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of specific enzymes and the modulation of biochemical processes.
類似化合物との比較
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are also used in cross-coupling reactions.
Alkynes: Compounds with similar alkyne moieties, such as 3,3-diethoxyprop-1-yne, share some reactivity patterns.
Borates: Borates and boronic esters are structurally related and exhibit similar chemical properties.
Uniqueness: 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its stability and reactivity make it a valuable reagent in both research and industrial applications.
特性
IUPAC Name |
2-(3,3-diethoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWJFVQGZCAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
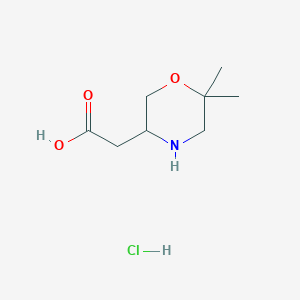
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2985442.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol](/img/structure/B2985444.png)
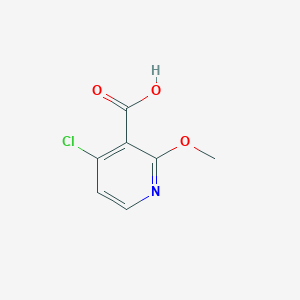
![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride](/img/structure/B2985448.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide](/img/structure/B2985454.png)
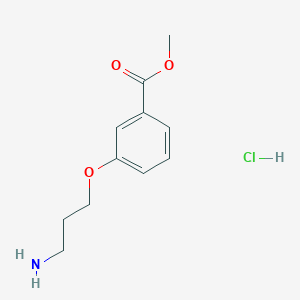
![5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2985460.png)
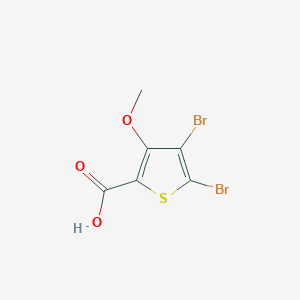

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2985463.png)
